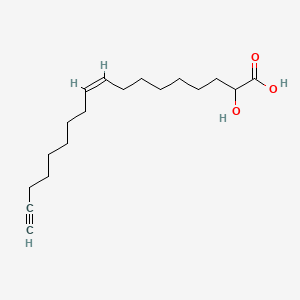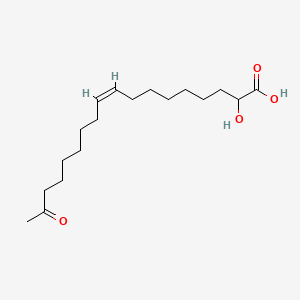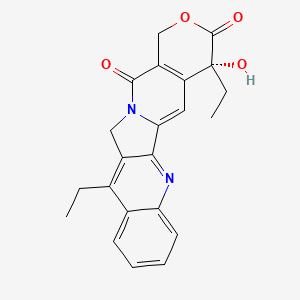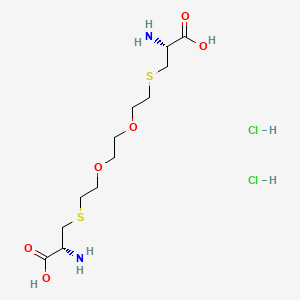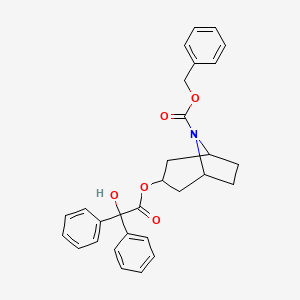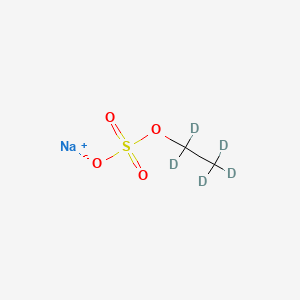
Natrium-Ethyl-d5-Sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Ethyl-d5 Sulfate is a stable isotope labelled metabolite of ethanol in humans . It is also a potential biomarker of acute alcohol intake . It is used in forensic and toxicology reference materials .
Molecular Structure Analysis
The molecular formula of Sodium Ethyl-d5 Sulfate is C2D5NaO4S . It has a molecular weight of 153.14 .Physical and Chemical Properties Analysis
The physical and chemical properties of Sodium Ethyl-d5 Sulfate include a melting point of >152° C (dec.) . Other properties such as density, boiling point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Zertifiziertes Referenzmaterial
Natrium-Ethyl-d5-Sulfat ist ein zertifiziertes Referenzmaterial . Es wird in Laboren verwendet, um die Genauigkeit von Messungen zu gewährleisten. Die Verbindung dient als Standard für den Vergleich in verschiedenen analytischen und experimentellen Verfahren .
Interner Standard in LC/MS- oder GC/MS-Anwendungen
Diese Verbindung eignet sich als interner Standard in Anwendungen der Flüssigchromatographie-Massenspektrometrie (LC/MS) oder der Gaschromatographie-Massenspektrometrie (GC/MS) . Diese Techniken werden in der analytischen Chemie häufig für die Trennung und Analyse von Verbindungen verwendet. Ein interner Standard wie this compound trägt dazu bei, die Genauigkeit und Zuverlässigkeit dieser Methoden zu verbessern .
Blutalkohol-/Ethanol-Tests
This compound kann bei Blutalkohol- oder Ethanol-Tests verwendet werden . Es kann helfen, das Vorhandensein und die Menge an Alkohol im Blut einer Person nachzuweisen, was in der forensischen oder klinischen Toxikologie entscheidend ist .
Forensische oder klinische toxikologische Analyse
Im Bereich der forensischen oder klinischen Toxikologie kann this compound für verschiedene Analysen verwendet werden . Zum Beispiel kann es helfen, giftige Substanzen oder Chemikalien in einer biologischen Probe zu identifizieren und zu quantifizieren .
Drogen-Urintests
Diese Verbindung kann auch bei Drogentests im Urin verwendet werden . Es kann helfen, das Vorhandensein bestimmter Drogen im Urin einer Person nachzuweisen, was in medizinischen, rechtlichen oder beruflichen Kontexten wichtig ist
Wirkmechanismus
Target of Action
Sodium Ethyl-d5 Sulfate is a labeled metabolite of ethanol in humans . It is primarily used as a biomarker for acute alcohol consumption . The primary targets of Sodium Ethyl-d5 Sulfate are the enzymes and biochemical pathways involved in ethanol metabolism .
Mode of Action
Ethanol is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . Sodium Ethyl-d5 Sulfate may be involved in similar biochemical reactions.
Biochemical Pathways
Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol . Ethanol metabolism occurs primarily in the liver, where it is converted to acetaldehyde by alcohol dehydrogenase. Acetaldehyde is then further metabolized to acetate by aldehyde dehydrogenase . These reactions also produce NADH, which can affect the redox state of liver cells and contribute to the toxic effects of alcohol .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine, breath, and sweat .
Result of Action
These can include changes in cell membrane fluidity, alterations in various signaling pathways, and toxic effects on the liver .
Action Environment
The action of Sodium Ethyl-d5 Sulfate can be influenced by various environmental factors. For example, the acidity of the environment can affect the formation of organosulfates . Temperature can also influence the formation of secondary organic aerosols, which can affect human health and climate change prediction . Furthermore, the presence of other substances, such as other alcohol metabolites, can potentially interact with Sodium Ethyl-d5 Sulfate and affect its action .
Biochemische Analyse
Biochemical Properties
Sodium Ethyl-d5 Sulfate interacts with various enzymes and proteins in the body. It is a metabolite of ethanol, indicating that it is involved in the metabolic pathways of ethanol
Cellular Effects
The effects of Sodium Ethyl-d5 Sulfate on cells and cellular processes are not well-documented. As a metabolite of ethanol, it may influence cell function indirectly through the effects of alcohol on the body. Alcohol can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of ethanol, it may exert its effects at the molecular level through the metabolic pathways of alcohol This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Sodium Ethyl-d5 Sulfate is involved in the metabolic pathways of ethanol It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
sodium;1,1,2,2,2-pentadeuterioethyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOOYQHUHGIRJ-LUIAAVAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
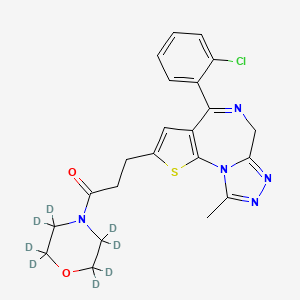


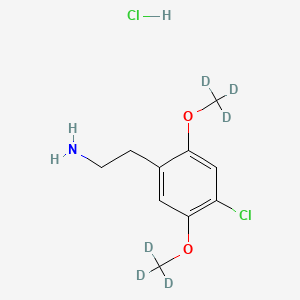
![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)

